molecular formula C20H21ClN2S B2993301 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] CAS No. 893787-30-9

4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]

Cat. No.: B2993301
CAS No.: 893787-30-9
M. Wt: 356.91
InChI Key: UENPBCRQAJMECJ-UHFFFAOYSA-N
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Description

4'-{[(3-Chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] (Mol. Formula: C₂₀H₂₁ClN₂S; Mol. Weight: 356.92 g/mol) is a spirocyclic quinazoline derivative characterized by a cyclohexane ring fused to a quinazoline core via a spiro junction. A 3-chlorophenylmethylsulfanyl group is appended at position 4' of the quinazoline ring.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c21-16-8-6-7-15(13-16)14-24-19-17-9-2-3-10-18(17)22-20(23-19)11-4-1-5-12-20/h2-3,6-10,13,22H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENPBCRQAJMECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazoline ring. The spirocyclohexane moiety can be introduced through a spirocyclization reaction, often involving a cyclohexanone derivative.

The 3-chlorophenylmethylsulfanyl group is usually introduced via a nucleophilic substitution reaction. This step involves the reaction of a 3-chlorobenzyl halide with a thiol or thiolate anion, forming the desired sulfanyl linkage. The final step involves the coupling of the quinazoline core with the 3-chlorophenylmethylsulfanyl group under suitable conditions, such as using a base like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to a tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The compound’s structural analogs differ primarily in the substituent type and position on the phenyl ring (Table 1).

Table 1: Substituent Variations and Physicochemical Properties

Compound Name Substituent Position Substituent Group Mol. Weight (g/mol) Available Quantity
4'-{[(3-Chlorophenyl)methyl]sulfanyl}-... 3-chlorophenyl –Cl 356.92 13 mg
4'-{[(4-Fluorophenyl)methyl]sulfanyl}-... 4-fluorophenyl –F 340.46 10 mg
4'-{[(3-Fluorophenyl)methyl]sulfanyl}-... 3-fluorophenyl –F 340.46 10 mg
4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-... 2,5-dimethylphenyl –CH₃ 310.46 1 mg

Data sourced from availability reports and structural analyses .

  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound confers higher molecular weight and lipophilicity compared to fluorophenyl analogs. Chlorine’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets, as observed in spiro-thiazolo[4,5-b]pyridine derivatives where chlorophenyl groups improved inhibitory activity against bacterial strains .
  • Positional Effects : In quinazoline analogs, para-substituents (e.g., 4-chloro, 4-fluoro) generally exhibit superior potency compared to meta-substituents. For example, 4-chlorophenylethyl derivatives showed IC₅₀ values of 2.18 µM in enzyme inhibition assays, while meta-substituted analogs were less active . This suggests the target compound’s 3-chlorophenyl group may reduce efficacy relative to para-substituted counterparts.

Core Heterocyclic System Variations

Table 2: Comparison of Spiroheterocyclic Cores

Compound Class Core Structure Key Pharmacological Findings
Spiro[cyclohexane-quinazoline] Quinazoline fused with cyclohexane Antimicrobial potential (theoretical)
Spiro[cyclohexane-thiazolo[4,5-b]pyridine] Thiazolo-pyridine fused with cyclohexane MIC: 7.81–62.5 µg/mL (Gram-negative bacteria)
Spiro[cyclohexane-pyrido[3,2-d]thienopyrimidine] Pyrido-thienopyrimidine system DNA gyrase inhibition (IC₅₀: 0.67–4.76 µM)
  • Quinazoline vs. Thiazolo-Pyridine: Spiro-thiazolo[4,5-b]pyridines (e.g., compound 75 in ) demonstrated robust antibacterial activity (MIC: 15.63 µg/mL) due to their extended heterocyclic systems, which may improve target engagement.
  • Pyrido-Thienopyrimidine Derivatives: These compounds exhibited potent DNA gyrase inhibition (IC₅₀: 0.67 µM for 4-fluoro derivatives) , suggesting that the target quinazoline derivative may require structural optimization to match this efficacy.

Biological Activity

The compound 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a complex organic molecule that belongs to the class of spiro compounds. Its unique structure, characterized by a spiro linkage connecting a cyclohexane ring with a quinazoline moiety, has garnered attention for potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
  • Molecular Formula : C₂₁H₂₄ClN₂S
  • CAS Number : 893787-30-9

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The spiro structure may enhance binding affinity and specificity due to the unique spatial arrangement of functional groups. The chlorophenyl group is expected to participate in hydrophobic interactions, stabilizing the compound's binding to its targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar spiro compounds. For instance, derivatives of quinazoline have shown significant activity against various bacterial strains. The potential for 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] to exhibit similar effects warrants investigation.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity of various quinazoline derivatives reported Minimum Inhibitory Concentrations (MICs) for several compounds:

CompoundMIC (μg/mL)Target Organism
Compound A14C. albicans
Compound B56.2S. epidermidis
Compound C28.1E. coli

While specific data on 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is limited, its structural similarity to these effective compounds suggests potential antimicrobial properties.

Antibiofilm Activity

In addition to antimicrobial effects, biofilm formation inhibition is crucial in treating chronic infections. Compounds with similar structures have demonstrated the ability to reduce biofilm biomass significantly.

Example Findings

In vitro studies have shown that certain quinazoline derivatives can inhibit biofilm formation at concentrations ranging from 14 μg/mL to 225 μg/mL against various pathogens:

CompoundMBIC (μg/mL)Target Organism
Compound D14P. aeruginosa
Compound E112.5C. albicans

These findings suggest that 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] could also possess antibiofilm properties.

Pharmacokinetic Properties

In silico assessments of pharmacokinetics (ADME properties) indicate that compounds within this class often exhibit favorable absorption, distribution, metabolism, and excretion profiles. This suggests that 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] may also demonstrate suitable pharmacokinetic characteristics conducive to therapeutic use.

Summary of ADME Properties

PropertyDescription
AbsorptionLikely high due to lipophilicity
DistributionPredicted good tissue penetration
MetabolismPotential for hepatic metabolism
ExcretionExpected renal clearance

Conclusion and Future Directions

The compound 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] presents a promising avenue for research due to its unique structure and potential biological activities. Further empirical studies are necessary to elucidate its specific antimicrobial and antibiofilm mechanisms and evaluate its pharmacokinetic profile comprehensively.

Future research should focus on:

  • Conducting in vitro and in vivo assays to confirm antimicrobial efficacy.
  • Investigating the mechanism of action through molecular docking studies.
  • Exploring synthetic modifications to enhance biological activity and selectivity.

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